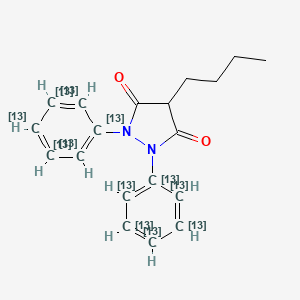

Phenylbutazone-13C12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1325559-13-4 |

|---|---|

Molecular Formula |

C19H20N2O2 |

Molecular Weight |

320.29 g/mol |

IUPAC Name |

4-butyl-1,2-di((1,2,3,4,5,6-13C6)cyclohexatrienyl)pyrazolidine-3,5-dione |

InChI |

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,15+1,16+1 |

InChI Key |

VYMDGNCVAMGZFE-ZDLJAUBWSA-N |

Isomeric SMILES |

CCCCC1C(=O)N(N(C1=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Phenylbutazone-¹³C₁₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Phenylbutazone-¹³C₁₂, an isotopically labeled version of the nonsteroidal anti-inflammatory drug (NSAID) Phenylbutazone. Given the absence of a direct published synthesis for Phenylbutazone-¹³C₁₂, this guide outlines a robust, multi-step synthesis based on established and reliable chemical transformations. The inclusion of ¹³C₁₂ in the two phenyl rings of the Phenylbutazone molecule makes it an invaluable internal standard for pharmacokinetic and metabolic studies, particularly in mass spectrometry-based bioanalytical assays.

This document details the proposed synthetic route, provides in-depth experimental protocols for each key transformation, presents quantitative data in a clear and comparative format, and includes diagrams to illustrate the synthetic workflow and the drug's mechanism of action.

Proposed Synthetic Pathway for Phenylbutazone-¹³C₁₂

The synthesis of Phenylbutazone-¹³C₁₂ can be strategically divided into three main stages:

-

Synthesis of ¹³C₁₂-labeled 1,2-Diphenylhydrazine: This crucial step introduces the isotopic labels into the core structure. It involves the reduction of commercially available ¹³C₆-Nitrobenzene.

-

Synthesis of Diethyl n-butylmalonate: This precursor provides the butylmalonate backbone of the final molecule.

-

Condensation and Cyclization: The final step involves the condensation of ¹³C₁₂-labeled 1,2-diphenylhydrazine with diethyl n-butylmalonate to yield the target molecule, Phenylbutazone-¹³C₁₂.

The overall synthetic workflow is depicted below:

Experimental Protocols

Synthesis of ¹³C₁₂-1,2-Diphenylhydrazine

This procedure is adapted from a high-yield synthesis of 1,2-diphenylhydrazine from nitrobenzene.[1]

Reaction:

2 x ¹³C₆H₅NO₂ + 5 Zn + 10 NaOH → (¹³C₆H₅)NHNH(¹³C₆H₅) + 5 Na₂ZnO₂ + 4 H₂O

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| ¹³C₆-Nitrobenzene | 129.11 | 32.28 g (0.25 mol) | 0.25 |

| Zinc Powder | 65.38 | 81.73 g (1.25 mol) | 1.25 |

| Sodium Hydroxide | 40.00 | 40.00 g (1.00 mol) | 1.00 |

| Ethanol (95%) | - | 12.8 mL | - |

| Water | - | 19.2 mL | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of sodium hydroxide in a mixture of ethanol and water is prepared.

-

Zinc powder is added to the alkaline solution, and the mixture is heated to reflux.

-

¹³C₆-Nitrobenzene is added dropwise to the refluxing mixture over a period of 1.5 hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour.

-

The hot solution is filtered to remove unreacted zinc and zinc oxide.

-

The filtrate is cooled, and the precipitated ¹³C₁₂-1,2-diphenylhydrazine is collected by filtration.

-

The crude product is washed with cold water and can be recrystallized from ethanol to afford the pure product.

Expected Yield: ~90%

Synthesis of Diethyl n-butylmalonate

This classic procedure is adapted from Organic Syntheses, a reliable source for organic chemistry preparations.[2]

Reaction:

CH₂(COOC₂H₅)₂ + C₄H₉Br + NaOC₂H₅ → C₄H₉CH(COOC₂H₅)₂ + NaBr + C₂H₅OH

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl malonate | 160.17 | 825 g (5.15 mol) | 5.15 |

| n-Butyl bromide | 137.02 | 685 g (5.00 mol) | 5.00 |

| Sodium | 22.99 | 115 g (5.00 g-atom) | 5.00 |

| Absolute Ethanol | - | 2.5 L | - |

Procedure:

-

In a flask equipped with a reflux condenser, sodium ethoxide is prepared by gradually adding clean sodium pieces to absolute ethanol.

-

The resulting sodium ethoxide solution is stirred and cooled to approximately 50°C.

-

Diethyl malonate is added slowly to the sodium ethoxide solution.

-

n-Butyl bromide is then added gradually to the clear solution. The reaction is exothermic and may require cooling.

-

The reaction mixture is refluxed until it is neutral to moist litmus paper (approximately 2 hours).

-

Ethanol is distilled off from the reaction mixture.

-

The residue is treated with water, and the upper layer of diethyl n-butylmalonate is separated.

-

The crude product is purified by vacuum distillation, collecting the fraction boiling at 130-135°C at 20 mmHg.

Expected Yield: 77-80%

Condensation of ¹³C₁₂-1,2-Diphenylhydrazine and Diethyl n-butylmalonate

This final step involves the base-catalyzed condensation and cyclization of the two precursors to form the pyrazolidinedione ring of Phenylbutazone.[3]

Reaction:

(¹³C₆H₅)NHNH(¹³C₆H₅) + C₄H₉CH(COOC₂H₅)₂ --(NaOC₂H₅, Heat)--> Phenylbutazone-¹³C₁₂ + 2 C₂H₅OH

Materials:

| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| ¹³C₁₂-1,2-Diphenylhydrazine | 196.18 | 1.0 equivalent |

| Diethyl n-butylmalonate | 216.28 | 1.0-1.1 equivalents |

| Sodium Ethoxide | 68.05 | 1.0-1.1 equivalents |

| Anhydrous Toluene or Xylene | - | Solvent |

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, ¹³C₁₂-1,2-diphenylhydrazine and diethyl n-butylmalonate are dissolved in an anhydrous solvent such as toluene or xylene.

-

Sodium ethoxide is added to the solution.

-

The reaction mixture is heated to reflux (approximately 120-150°C) for several hours (e.g., 3-6 hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the addition of water, and the pH is adjusted to acidic (e.g., with HCl) to precipitate the product.

-

The crude Phenylbutazone-¹³C₁₂ is collected by filtration, washed with water, and dried.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol.

Expected Yield: Good yields are reported for this type of condensation.

Quantitative Data Summary

| Synthesis Step | Starting Material(s) | Key Reagents | Product | Reported Yield | Purity |

| 1 | ¹³C₆-Nitrobenzene | Zn, NaOH, Ethanol/H₂O | ¹³C₁₂-1,2-Diphenylhydrazine | ~90%[1] | Recrystallized |

| 2 | Diethyl malonate, n-Butyl bromide | Na, Absolute Ethanol | Diethyl n-butylmalonate | 77-80%[2] | >99% (by distillation) |

| 3 | ¹³C₁₂-1,2-Diphenylhydrazine, Diethyl n-butylmalonate | Sodium Ethoxide | Phenylbutazone-¹³C₁₂ | Good (unspecified)[3] | Recrystallized |

Mechanism of Action of Phenylbutazone

Phenylbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By blocking the action of COX enzymes, Phenylbutazone reduces the production of these pro-inflammatory prostaglandins.[5]

The signaling pathway illustrating the mechanism of action of Phenylbutazone is shown below:

Conclusion

The synthesis of Phenylbutazone-¹³C₁₂ is a multi-step process that is achievable through well-established organic reactions. By utilizing ¹³C₆-labeled nitrobenzene as the starting material for one of the key precursors, the desired ¹³C₁₂-isotopologue can be efficiently prepared. The detailed protocols provided in this guide, based on reliable literature sources, offer a clear pathway for researchers and drug development professionals to synthesize this important analytical standard. The availability of Phenylbutazone-¹³C₁₂ will facilitate more accurate and reliable quantification of Phenylbutazone in various biological matrices, supporting further research into its pharmacology and toxicology.

References

- 1. Research on the Synthesis of 1,2-Diphenylhydrazine | Semantic Scholar [semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Phenylbutazone-¹³C₁₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phenylbutazone-¹³C₁₂, a stable isotope-labeled internal standard crucial for the accurate quantification of Phenylbutazone in complex biological matrices. This document details its chemical properties, the mechanism of action of its parent compound, metabolic pathways, and detailed experimental protocols for its application in analytical toxicology and pharmaceutical research.

Core Compound Properties

Phenylbutazone-¹³C₁₂ is the ¹³C₁₂-labeled analogue of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID).[1] The incorporation of twelve ¹³C atoms into the two phenyl rings provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.[2]

| Property | Value | Citation(s) |

| Molecular Weight | 320.29 g/mol | [1][2] |

| Molecular Formula | C₇¹³C₁₂H₂₀N₂O₂ | [2] |

| CAS Number | 1325559-13-4 | [1] |

| Parent Compound | Phenylbutazone (CAS: 50-33-9) | [3] |

| Synonym | 4-Butyl-1,2-diphenyl-¹³C₁₂-pyrazolidine-3,5-dione | |

| Applications | Internal standard for forensics, toxicology, and pharmaceutical analysis |

Mechanism of Action of Phenylbutazone

The therapeutic and physiological effects of Phenylbutazone are attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes.[4][5] By blocking both COX-1 and COX-2, Phenylbutazone prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6]

The primary mechanism involves the inactivation of prostaglandin H synthase and prostacyclin synthase.[3][7] This reduction in prostaglandin synthesis leads to diminished inflammation, providing analgesic and antipyretic effects.[4][6] While effective, the non-selective inhibition of COX-1, which is involved in protecting the gastrointestinal mucosa and maintaining renal blood flow, can lead to adverse side effects.[4][5]

Metabolism and Excretion

Phenylbutazone is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation.[5][8] The rate of this hepatic metabolism is the primary determinant of the drug's plasma half-life.[6] Key metabolites include oxyphenbutazone and gamma-hydroxyoxyphenbutazone.[6][9] In humans, a major biotransformation pathway is C-glucuronidation, whereas in species like rats and dogs, hydroxylation is predominant.[8] The metabolites are subsequently excreted via urine and feces.[5][8]

Application in Quantitative Analysis

Phenylbutazone-¹³C₁₂ is indispensable for the reliable quantification of Phenylbutazone residues in various biological samples, including muscle tissue, plasma, and urine.[10][11] Its use as an internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Mass Spectrometry Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analysis.[10][12] The following table summarizes typical mass transitions used in Selected Reaction Monitoring (SRM) mode with negative electrospray ionization (ESI-).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Citation(s) |

| Phenylbutazone | 307.2 | 131.1 | Quantification | [10] |

| Phenylbutazone | 307.2 | 92.0 | Confirmation | [10] |

| Oxyphenbutazone | 323.0 | 134.0 | Quantification | [10] |

| Phenylbutazone-¹³C₁₂ | 319.2 | 98.1 | Internal Std. | [10] |

| *Transition used for quantification |

Method Performance

Validated LC-MS/MS methods utilizing Phenylbutazone-¹³C₁₂ demonstrate high sensitivity and reproducibility.

| Parameter | Value | Matrix | Citation(s) |

| Limit of Detection (LOD) | 0.8 µg/kg | Horse Meat | [12] |

| Limit of Quantification (LOQ) | 2.0 µg/kg | Horse Meat | [12] |

| Limit of Quantification (LOQ) | 0.05 µg/mL | Equine Plasma | [11] |

| Linearity Range | 0.05 - 20 µg/mL | Equine Plasma | [11] |

| Extraction Recovery | >80% | Equine Plasma | [11] |

Experimental Protocols

Protocol: Analysis of Phenylbutazone in Equine Muscle by LC-MS/MS

This protocol is a synthesized example based on established methodologies for the extraction and quantification of Phenylbutazone from tissue samples using Phenylbutazone-¹³C₁₂ as an internal standard.[10][13]

1. Sample Preparation and Extraction:

-

Homogenize 1 g of muscle tissue.

-

Spike the sample with 50 µL of Phenylbutazone-¹³C₁₂ internal standard working solution (e.g., 0.1 ng/µL).[10]

-

Allow to equilibrate for 10 minutes.

-

Add 2 mL of sodium acetate and L-ascorbic acid buffer (pH 4.5) and vortex vigorously.[10]

-

Add 5 mL of acetonitrile, shake for 10 minutes, and centrifuge at 4,750 rpm for 10 minutes.[10]

-

Collect the supernatant.

2. Solid-Phase Extraction (SPE) Clean-up:

-

Condition a C18 SPE cartridge (e.g., Bond Elut C18, 500 mg).[10]

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge to remove interferences (specific wash solvents will depend on the exact SPE sorbent and matrix).

-

Elute the analytes with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.[12]

3. Reconstitution and Analysis:

-

Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 90:10 acetonitrile/methanol).[10]

-

Filter the final extract through a 0.2 µm syringe filter.[10]

-

Inject the sample into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

Column: Reversed-phase C18 column (e.g., ACE Excel C18-PFP, 150 x 3 mm, 3 µm).[10]

-

Mobile Phase: Isocratic or gradient elution using a mixture of water with 0.1% acetic acid and acetonitrile/water (90:10) with 0.1% acetic acid.[10]

-

Ionization: Negative Electrospray Ionization (ESI-).[10]

-

Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

References

- 1. labshake.com [labshake.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 6. madbarn.com [madbarn.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The biotransformation of phenylbutazone (Butazolidin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]

- 10. aesan.gob.es [aesan.gob.es]

- 11. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. cgfarad.ca [cgfarad.ca]

Commercial Suppliers and Technical Guide for Phenylbutazone-13C12

For researchers, scientists, and drug development professionals utilizing Phenylbutazone-13C12, this guide provides an in-depth overview of its commercial availability, technical specifications, and applications. This compound serves as a critical internal standard for the quantitative analysis of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID), in various biological matrices. Its use is essential for accurate and reliable results in pharmacokinetic, metabolic, and residue analysis studies.

Commercial Availability

This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds and analytical standards. The primary commercial sources identified are:

-

Sigma-Aldrich (VETRANAL®) : Offers Phenylbutazone-(diphenyl-13C12) as an analytical standard.[1]

-

MedchemExpress : Provides this compound for research purposes.

-

BOC Sciences : Lists Phenylbutazone-[13C12] among its available products.

These suppliers typically provide the compound in neat form and offer various quantities to suit different research needs.

Technical Data

The following table summarizes the key quantitative data for this compound, compiled from supplier specifications.

| Property | Value | Source |

| Chemical Name | 4-Butyl-1,2-diphenyl-13C12-pyrazolidine-3,5-dione | Sigma-Aldrich |

| CAS Number | 1325559-13-4 | Sigma-Aldrich[1], MedchemExpress |

| Molecular Formula | 13C12C7H20N2O2 | Sigma-Aldrich[1] |

| Molecular Weight | 320.29 g/mol | Sigma-Aldrich[1] |

| Mass Shift | M+12 | Sigma-Aldrich[1] |

| Purity | Analytical Standard Grade | Sigma-Aldrich[1] |

| Format | Neat | Sigma-Aldrich[1] |

Mechanism of Action of Phenylbutazone

Phenylbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates this signaling pathway.

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Phenylbutazone. Below is a representative experimental protocol synthesized from established methods for the analysis of Phenylbutazone in biological matrices.

Objective: To quantify the concentration of Phenylbutazone in an equine plasma sample using this compound as an internal standard.

Materials:

-

Phenylbutazone analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Equine plasma sample

-

Solid Phase Extraction (SPE) cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of Phenylbutazone and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Phenylbutazone by serial dilution of the stock solution with a mixture of water and methanol.

-

Prepare a working internal standard solution of this compound at a fixed concentration.

-

-

Sample Preparation (Solid Phase Extraction):

-

To 1 mL of the equine plasma sample, add a known amount of the this compound internal standard working solution.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Monitoring: Multiple Reaction Monitoring (MRM)

-

Monitor the specific precursor-to-product ion transitions for both Phenylbutazone and this compound.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Phenylbutazone to the peak area of this compound against the concentration of the Phenylbutazone working standards.

-

Determine the concentration of Phenylbutazone in the plasma sample by interpolating its peak area ratio on the calibration curve.

-

The following diagram illustrates the general experimental workflow for using this compound as an internal standard.

Logical Relationship for Quantification

The core principle behind using an isotopically labeled internal standard is that it behaves chemically and physically identically to the analyte of interest during sample preparation and analysis, but is distinguishable by its mass. This allows for the correction of any sample loss during extraction and any variations in instrument response. The logical relationship for quantification is based on the consistency of the peak area ratio between the analyte and the internal standard.

References

Phenylbutazone-13C12 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phenylbutazone-13C12, a stable isotope-labeled internal standard for the quantification of Phenylbutazone. This document outlines its analytical applications, relevant experimental protocols, and the biological pathways associated with Phenylbutazone.

Quantitative Data for Analytical Applications

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Phenylbutazone in various biological matrices. The following tables summarize key parameters for its use in analytical methods.

Table 1: Mass Spectrometric Parameters for Phenylbutazone and this compound

| Compound | Parent Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Polarity |

| Phenylbutazone | 307.2 | 131.1 | 92.0 | Negative |

| This compound | 319.2 | 98.1 | - | Negative |

Data compiled from publicly available analytical methods.[1]

Table 2: LC-MS/MS Method Parameters

| Parameter | Value |

| Column | Reversed-phase C18-PFP (150 x 3 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% acetic acid |

| Mobile Phase B | Acetonitrile/water (90:10) with 0.1% acetic acid |

| Flow Rate | 400 µL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Source Temperature | 400 °C |

| Ion Spray Voltage | -4.5 kV |

These are typical parameters and may require optimization for specific instrumentation and matrices.[1]

Experimental Protocols

The following protocols describe the typical use of this compound in the analysis of biological samples.

1. Preparation of Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of Phenylbutazone and this compound in an acetonitrile/methanol (90:10) mixture at a concentration of 400 ng/µL.[1] Store these solutions at -20°C.[1][2]

-

Intermediate Solutions: Prepare intermediate solutions from the stock solutions. For instance, a mixture of Phenylbutazone and its metabolite Oxyphenbutazone can be prepared at concentrations of 1 and 10 ng/µL.[1] An intermediate solution of this compound can be prepared at a concentration of 2 ng/µL.[1]

-

Working Solutions: Prepare working standard solutions by diluting the intermediate solutions. For example, create a working mixture with concentrations of 0.04, 0.1, and 0.5 ng/µL, while the internal standard working solution is maintained at 0.1 ng/µL.[1]

2. Sample Preparation: Extraction from Horse Muscle

-

Add 50 µL of the this compound internal standard working solution to 1 g of homogenized muscle sample.[1]

-

After 10 minutes, add 2 mL of sodium acetate and L-ascorbic acid buffer (pH 4.5) and shake vigorously.[1]

-

Add 5 mL of acetonitrile, shake for 10 minutes, and then centrifuge.[1]

-

Collect the supernatant.[1]

-

Repeat the extraction with another 2.5 mL of n-hexane and remove the upper layer.[1]

-

Evaporate the lower layer to approximately 2 mL.[1]

-

Add 8 mL of 0.02 M L-ascorbic acid.[1]

-

Perform solid-phase extraction (SPE) using a C18 cartridge.[1]

-

Elute the analyte and evaporate to dryness.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.[2]

Signaling and Metabolic Pathways

Mechanism of Action

Phenylbutazone is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4][5] These enzymes are crucial for the synthesis of prostaglandins from arachidonic acid.[5] Prostaglandins are key mediators of inflammation, pain, and fever.[3][4] By blocking COX enzymes, Phenylbutazone reduces prostaglandin production, leading to its anti-inflammatory, analgesic, and antipyretic effects.[3][5]

Caption: Phenylbutazone's inhibition of COX enzymes.

Metabolism

Phenylbutazone undergoes extensive hepatic metabolism. The primary metabolic pathway involves hydroxylation to form active metabolites, mainly Oxyphenbutazone.[6][7] Another metabolite, gamma-hydroxy phenylbutazone, is also formed through aliphatic hydroxylation.[6] These metabolites are then further conjugated and excreted.[5]

Caption: Metabolic pathway of Phenylbutazone.

Experimental Workflow

The general workflow for the analysis of Phenylbutazone in biological samples using this compound as an internal standard is depicted below.

Caption: General workflow for Phenylbutazone analysis.

References

- 1. aesan.gob.es [aesan.gob.es]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 6. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

Isotopic Purity of Phenylbutazone-¹³C₁₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for determining the isotopic purity of Phenylbutazone-¹³C₁₂. Phenylbutazone-¹³C₁₂ is the stable isotope-labeled counterpart of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). Due to its identical chemical properties and distinct mass, it serves as an ideal internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] The accuracy of such studies is fundamentally reliant on the isotopic and chemical purity of the labeled standard. This document outlines the analytical techniques and data interpretation required to verify the quality of Phenylbutazone-¹³C₁₂.

Data Presentation: Isotopic Purity and Chemical Purity Specifications

The comprehensive characterization of Phenylbutazone-¹³C₁₂ involves quantifying its isotopic enrichment and overall chemical purity. The following table illustrates the typical data and specifications for a high-quality standard. Note: This data is representative and serves as an example of a certificate of analysis.

| Parameter | Specification | Method of Determination |

| Chemical Purity | ≥ 98% | HPLC, ¹H-NMR |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | High-Resolution Mass Spectrometry (HRMS) |

| Relative Abundance of M+12 | > 95% | High-Resolution Mass Spectrometry (HRMS) |

| Relative Abundance of M+11 | < 5% | High-Resolution Mass Spectrometry (HRMS) |

| Relative Abundance of M+10 | < 1% | High-Resolution Mass Spectrometry (HRMS) |

| Unlabeled Phenylbutazone | < 0.5% | High-Resolution Mass Spectrometry (HRMS) |

Experimental Protocols

The determination of isotopic purity relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment Analysis

HRMS is the definitive technique for quantifying the distribution of isotopologues in a labeled compound. It distinguishes between the fully labeled Phenylbutazone-¹³C₁₂ and any partially labeled or unlabeled species.

Methodology:

-

Sample Preparation: A stock solution of Phenylbutazone-¹³C₁₂ is prepared by accurately weighing the standard and dissolving it in a suitable solvent like methanol to a concentration of 1 mg/mL.[3][4] This is further diluted to a working concentration (e.g., 1 µg/mL) for direct infusion or LC-MS analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The analysis is typically performed using electrospray ionization (ESI) in negative ion mode, which is effective for Phenylbutazone.[2]

-

Ionization Mode: Heated Electrospray (HESI), Negative Ion Mode[3]

-

Scan Type: Full scan with high resolution (> 60,000 FWHM)

-

Mass Range: m/z 300-350 to encompass all expected isotopologues.

-

-

Data Analysis:

-

The mass spectrum of the Phenylbutazone-¹³C₁₂ is acquired.

-

The peak corresponding to the fully labeled molecule ([¹³C₁₂]-Phenylbutazone) and any other isotopologues (e.g., [¹³C₁₁], [¹³C₁₀], and unlabeled Phenylbutazone) are identified.

-

The isotopic enrichment is calculated by determining the relative intensity of the fully labeled peak compared to the sum of the intensities of all Phenylbutazone-related peaks.[5] Corrections for the natural isotopic abundance of other elements (N, O, H) in the molecule are applied to refine the calculation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Purity

While ¹H-NMR is used to confirm the chemical structure and assess overall chemical purity, ¹³C-NMR is invaluable for confirming the positions of the ¹³C labels.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of Phenylbutazone-¹³C₁₂ is dissolved in a deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹³C spectrum.

-

Experiment: A quantitative ¹³C experiment with ¹H decoupling is performed.

-

Key Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei is crucial for accurate signal integration.

-

-

Data Interpretation:

-

The ¹³C-NMR spectrum of Phenylbutazone-¹³C₁₂ will show significantly enhanced signals for the twelve carbon atoms in the two phenyl rings, confirming the labeling positions.[6][7]

-

The signals for the unlabeled butyl chain carbons will have a much lower intensity, corresponding to the natural abundance of ¹³C (approximately 1.1%).[8]

-

By comparing the integrals of the labeled and unlabeled carbon signals, the isotopic enrichment can be estimated. The absence of unexpected signals confirms the chemical purity.

-

Visualizations

Workflow for Isotopic Purity Determination

Caption: Experimental workflow for determining the isotopic purity of Phenylbutazone-¹³C₁₂.

Logical Diagram for Mass Spectrometry Data Interpretation

Caption: Logical flow for interpreting mass spectrometry data to determine isotopic purity.

References

- 1. researchgate.net [researchgate.net]

- 2. aesan.gob.es [aesan.gob.es]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. almacgroup.com [almacgroup.com]

- 6. Phenylbutazone(50-33-9) 1H NMR spectrum [chemicalbook.com]

- 7. Determination of phenylbutazone in tablets by nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

An In-depth Technical Guide to the Stability and Storage of Phenylbutazone-¹³C₁₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Phenylbutazone-¹³C₁₂. The information is curated for professionals in research, scientific, and drug development fields to ensure the integrity and reliability of this isotopically labeled compound in experimental and analytical applications.

Introduction

Phenylbutazone-¹³C₁₂, the ¹³C₁₂ labeled version of Phenylbutazone, is a critical internal standard for quantitative analysis in various stages of drug development and research. Its structural similarity and mass difference from the unlabeled drug make it an ideal tool for mass spectrometry-based assays. The stability of this labeled compound is paramount to ensure accurate and reproducible results. This guide outlines the known stability profile of Phenylbutazone-¹³C₁₂, recommended storage conditions, and protocols for stability assessment based on established international guidelines.

Recommended Storage Conditions

The stability of Phenylbutazone-¹³C₁₂ is dependent on its physical state (solid or in solution) and the environmental conditions to which it is exposed.

Solid State Storage

As a solid, Phenylbutazone-¹³C₁₂ is relatively stable.[1] However, to minimize potential degradation, the following conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 4°C | To slow down potential solid-state degradation reactions. |

| Light | Protected from light (e.g., in an amber vial) | Phenylbutazone is known to be susceptible to photodegradation.[2] |

| Moisture | Sealed container, stored in a desiccator | To prevent hydrolysis. Phenylbutazone undergoes aqueous decomposition.[1] |

Solution Storage

The stability of Phenylbutazone-¹³C₁₂ in solution is less robust than in its solid form and is highly dependent on the solvent and storage temperature.

| Solvent | Storage Temperature | Duration | Reference |

| Methanol (Stock Solution) | -20°C | Up to 12 months | |

| Methanol (Working Solution) | -20°C | Up to 6 months | |

| DMSO (Stock Solution) | -80°C | Up to 6 months | [3] |

| DMSO (Stock Solution) | -20°C | Up to 1 month | [3] |

Note: Aqueous solutions of Phenylbutazone are not recommended for storage beyond one day due to the risk of hydrolysis.[4][5]

Stability Profile and Degradation Pathways

While specific quantitative stability data for Phenylbutazone-¹³C₁₂ is not extensively published, the degradation pathways can be inferred from studies on unlabeled Phenylbutazone. The primary degradation routes are hydrolysis, oxidation, and photolysis.[1]

Hydrolytic Degradation

Phenylbutazone is susceptible to hydrolysis, which involves the cleavage of the pyrazolidine-3,5-dione ring. This process is influenced by pH.

Oxidative Degradation

Oxidation is a significant degradation pathway for Phenylbutazone, potentially initiated by atmospheric oxygen, peroxides, or metal ions. Oxidative stress can lead to the formation of various degradation products.[6]

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of Phenylbutazone.[2] This is a critical factor to consider during handling and storage, especially for solutions.

A diagram illustrating the potential degradation pathways is provided below.

Experimental Protocols for Stability Assessment

To perform a comprehensive stability assessment of Phenylbutazone-¹³C₁₂, a series of studies based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B should be conducted.[7][8] A general workflow for such a study is presented below.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.

| Stress Condition | Example Protocol |

| Acid Hydrolysis | Dissolve Phenylbutazone-¹³C₁₂ in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |

| Base Hydrolysis | Dissolve Phenylbutazone-¹³C₁₂ in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |

| Oxidation | Dissolve Phenylbutazone-¹³C₁₂ in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours. |

| Thermal Degradation | Expose solid Phenylbutazone-¹³C₁₂ to 105°C for 24-48 hours. |

| Photostability | Expose solid Phenylbutazone-¹³C₁₂ and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light. |

Long-Term and Accelerated Stability Studies

These studies are performed to evaluate the stability of Phenylbutazone-¹³C₁₂ under recommended and exaggerated storage conditions to determine its shelf-life.

| Study Type | Storage Conditions | Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for the accurate assessment of Phenylbutazone-¹³C₁₂ stability. A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a mass spectrometer (MS) is recommended.

Key characteristics of the method should include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Ensuring the stability of Phenylbutazone-¹³C₁₂ is critical for its effective use as an internal standard in quantitative analytical methods. By adhering to the recommended storage conditions and implementing robust stability testing protocols, researchers and drug development professionals can maintain the integrity of this essential compound, leading to more reliable and accurate scientific data. This guide provides a framework for understanding and assessing the stability of Phenylbutazone-¹³C₁₂, based on current scientific literature and regulatory guidelines.

References

- 1. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stability of phenylbutazone in presence of pharmaceutical colors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Orally administered phenylbutazone causes oxidative stress in the equine gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Unseen Compensator: A Technical Guide to Phenylbutazone-¹³C₁₂ as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism of action of Phenylbutazone-¹³C₁₂ as an internal standard in quantitative bioanalysis. By leveraging the principles of isotope dilution mass spectrometry (IDMS), this stable isotope-labeled compound provides a robust and accurate method for the quantification of Phenylbutazone in complex biological matrices. This document will detail the underlying principles, provide exemplary experimental protocols, and present quantitative data to illustrate the efficacy of this approach.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of an isotopically labeled internal standard is considered the gold standard in quantitative mass spectrometry.[1] Phenylbutazone-¹³C₁₂, in which twelve ¹²C atoms are replaced with ¹³C atoms, is an ideal internal standard for the analysis of Phenylbutazone. The key to its effectiveness lies in its near-identical physicochemical properties to the unlabeled analyte of interest.[2][3]

Mechanism of Action:

-

Chemical and Physical Mimicry: Phenylbutazone-¹³C₁₂ and the native Phenylbutazone exhibit virtually identical chromatographic retention times, extraction efficiencies, and ionization responses in the mass spectrometer.[2]

-

Compensation for Variability: A known amount of Phenylbutazone-¹³C₁₂ is spiked into the biological sample at the earliest stage of the sample preparation process.[1] Consequently, any loss of analyte during extraction, sample handling, or due to instrument variability will be mirrored by a proportional loss of the internal standard.

-

Ratio-Based Quantification: The mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The quantification is not based on the absolute signal intensity of the analyte, which can be prone to fluctuations, but on the ratio of the analyte's signal to the signal of the known amount of the internal standard.[3] This ratio remains constant throughout the analytical process, ensuring high precision and accuracy.[2]

-

Mitigation of Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.[4] Since Phenylbutazone-¹³C₁₂ co-elutes and has the same ionization characteristics as the analyte, it experiences the same matrix effects.[1] By calculating the analyte/internal standard ratio, these effects are effectively normalized.[1][4]

Experimental Workflow and Protocols

The following sections provide a generalized experimental workflow and a detailed protocol for the analysis of Phenylbutazone in biological matrices using Phenylbutazone-¹³C₁₂ as an internal standard.

Generalized Experimental Workflow

The workflow for a typical bioanalytical method using Phenylbutazone-¹³C₁₂ is illustrated in the diagram below.

References

Methodological & Application

Application Notes and Protocols for the Use of Phenylbutazone-¹³C₁₂ as an Internal Standard

Introduction

Phenylbutazone-¹³C₁₂ is the stable isotope-labeled form of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID).[1][2] Due to its chemical and physical similarity to the unlabeled analyte, Phenylbutazone-¹³C₁₂ serves as an excellent internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4] Its use helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical results.[5] These application notes provide a comprehensive overview and detailed protocols for the utilization of Phenylbutazone-¹³C₁₂ as an internal standard in the analysis of Phenylbutazone and its metabolites in various biological matrices.

Core Applications

The primary application of Phenylbutazone-¹³C₁₂ is in the quantitative determination of Phenylbutazone and its major metabolite, Oxyphenbutazone, in biological samples. This is crucial in several fields:

-

Veterinary Drug Testing: Monitoring Phenylbutazone levels in performance animals, such as racehorses, to ensure compliance with regulations.[5][6]

-

Food Safety: Detecting and quantifying Phenylbutazone residues in animal-derived food products, like horse meat, to prevent its entry into the human food chain.[3][4]

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of Phenylbutazone in various species.[7][8]

-

Clinical and Forensic Toxicology: Determining Phenylbutazone concentrations in biological fluids for clinical diagnostics and forensic investigations.[2]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods using Phenylbutazone-¹³C₁₂ as an internal standard.

Table 1: Method Performance for Phenylbutazone Analysis in Horse Meat

| Parameter | Result | Reference |

| Limit of Quantification (LOQ) | < 5 µg/kg | [4] |

| Limit of Detection (LOD) | Not Specified | |

| Linearity Range | 0–30 µg/kg | [4] |

| Correlation Coefficient (r²) | 0.9941 | [4] |

| Accuracy (Recovery) | Not Specified | |

| Precision (Repeatability) | Not Specified |

Table 2: Method Performance for Phenylbutazone and Oxyphenbutazone Analysis in Equine Plasma

| Parameter | Phenylbutazone | Oxyphenbutazone | Reference |

| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.05 µg/mL | [5] |

| Limit of Detection (LOD) | 0.01 µg/mL | 0.01 µg/mL | [5] |

| Linearity Range | 0.05–20 µg/mL | 0.05–20 µg/mL | [5] |

| Correlation Coefficient (r²) | >0.995 | >0.995 | [5] |

| Accuracy (Bias %) | Within 80-120% | Within 80-120% | [5] |

| Precision (CV %) | < 15% | < 15% | [5] |

| Extraction Recovery | > 80% | > 80% | [5] |

Table 3: Method Performance for Phenylbutazone and Oxyphenbutazone Analysis in Equine Tissues (Muscle, Kidney, Liver)

| Parameter | Phenylbutazone | Oxyphenbutazone | Reference |

| Limit of Quantification (LOQ) | 0.5 ng/g | 0.5 ng/g | [6] |

| Limit of Detection (LOD) | Not Specified | Not Specified | |

| Linearity Range | Not Specified | Not Specified | |

| Correlation Coefficient (r²) | Not Specified | Not Specified | |

| Accuracy (Recovery) | Not Specified | Not Specified | |

| Precision (Repeatability) | Not Specified | Not Specified |

Experimental Protocols

The following are detailed protocols for the analysis of Phenylbutazone using Phenylbutazone-¹³C₁₂ as an internal standard in different biological matrices.

Protocol 1: Analysis of Phenylbutazone in Horse Meat

This protocol is adapted from a validated method for the determination of Phenylbutazone in horse meat by LC-MS/MS.[4]

1. Materials and Reagents

-

Phenylbutazone analytical standard

-

Phenylbutazone-¹³C₁₂ internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Acetate buffer (pH 4.5)

-

β-glucuronidase

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Deionized water

2. Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Phenylbutazone and Phenylbutazone-¹³C₁₂ by dissolving the appropriate amount of standard in methanol. Store at -20°C.[4]

-

Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare working standards. Store at -20°C.[4]

-

Spiking Solutions: Prepare spiking solutions of Phenylbutazone (e.g., 200 µg/L) and Phenylbutazone-¹³C₁₂ (e.g., 1000 µg/L) by diluting the working standards with methanol.[4]

3. Sample Preparation

-

Weigh 2 g of homogenized horse meat into a centrifuge tube.

-

Add a known amount of Phenylbutazone-¹³C₁₂ internal standard solution (e.g., to achieve a final concentration of 20 ppb).[4]

-

Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase.[4]

-

Vortex the sample and incubate for 1 hour at 37°C.[4]

-

After cooling, add 10 mL of acetonitrile, shake vigorously, and centrifuge.

-

Collect the supernatant. Repeat the extraction with another 5 mL of acetonitrile and combine the supernatants.[4]

-

The supernatant can be further cleaned up using a silica cartridge.[4]

-

Evaporate the extract to approximately 4 mL and apply it to a pre-conditioned C18 SPE cartridge.[4]

-

Wash the cartridge and elute the analyte with 4 mL of acetonitrile.

-

Evaporate the eluate to dryness under a nitrogen stream.

-

Reconstitute the residue in 500 µL of the initial mobile phase and filter before injection.[4]

4. LC-MS/MS Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium formate in water, pH 3.9) and mobile phase B (e.g., acetonitrile or methanol).[6][9]

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Heated Electrospray Ionization (HESI) in negative ion mode.[4]

-

Scan Type: Selected Reaction Monitoring (SRM).[4]

Table 4: Example SRM Transitions for Phenylbutazone and Phenylbutazone-¹³C₁₂

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Phenylbutazone | 307.2 | 160.1 | 263.1 |

| Phenylbutazone-¹³C₁₂ | 319.2 | 167.1 | 275.1 |

(Note: Specific m/z values may vary slightly depending on the instrument and source conditions. It is essential to optimize these parameters.)

Protocol 2: Analysis of Phenylbutazone in Equine Plasma

This protocol is based on a method for the screening, quantification, and confirmation of Phenylbutazone and Oxyphenbutazone in equine plasma.[5]

1. Materials and Reagents

-

Phenylbutazone and Oxyphenbutazone analytical standards

-

Phenylbutazone-¹³C₁₂ or a deuterated analog (e.g., d9-phenylbutazone) as internal standard

-

Reagents for liquid-liquid extraction (e.g., ethyl acetate)

-

Reversed-phase HPLC column

2. Sample Preparation

-

Pipette a known volume of equine plasma into a test tube.

-

Add the internal standard solution.

-

Perform a liquid-liquid extraction with a suitable organic solvent.

-

Separate the organic layer and evaporate it to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

Separation: Reversed-phase liquid chromatography.

-

Detection: Tandem mass spectrometry with selected reaction monitoring (SRM) in negative electrospray ionization mode.[5]

Visualizations

Experimental Workflow for Phenylbutazone Analysis

Caption: Workflow for Phenylbutazone analysis using an internal standard.

Logical Relationship of Internal Standard Method

Caption: Principle of internal standard quantification.

Conclusion

Phenylbutazone-¹³C₁₂ is a reliable and effective internal standard for the quantification of Phenylbutazone in a variety of biological matrices. Its use in conjunction with LC-MS/MS provides high sensitivity, specificity, and accuracy, making it an indispensable tool for researchers, scientists, and drug development professionals. The protocols and data presented here offer a solid foundation for the development and validation of analytical methods for Phenylbutazone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenylbutazone-(diphenyl-13C12) VETRANAL , analytical standard 1325559-13-4 [sigmaaldrich.com]

- 3. aesan.gob.es [aesan.gob.es]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 6. cgfarad.ca [cgfarad.ca]

- 7. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacodynamics and pharmacokinetics of phenylbutazone in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cgfarad.ca [cgfarad.ca]

Application Note & Protocol: Quantitative Analysis of Phenylbutazone using Phenylbutazone-13C12 Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses, for its analgesic and anti-inflammatory properties.[1][2][3] Its use in animals intended for human consumption is prohibited due to potential adverse health effects in humans.[4][5] Consequently, sensitive and accurate analytical methods are required for the detection and quantification of phenylbutazone residues in various biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of phenylbutazone and its metabolites due to its high sensitivity and specificity.[6] The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices, as it effectively compensates for variations in sample preparation and instrumental analysis.[7][8][9][10] Phenylbutazone-13C12, a stable isotope-labeled analog of phenylbutazone, serves as an ideal internal standard for this purpose, as it shares identical chemical and physical properties with the analyte but is distinguishable by its mass-to-charge ratio.[9][11]

This document provides detailed application notes and protocols for the quantitative analysis of phenylbutazone in biological matrices using this compound as an internal standard with LC-MS/MS.

Principle of the Method

The method involves the extraction of phenylbutazone and the this compound internal standard from the sample matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard, which allows for accurate determination of the analyte concentration.

Quantitative Data Summary

The use of this compound as an internal standard in LC-MS/MS analysis of phenylbutazone provides excellent linearity, accuracy, and precision. The following table summarizes the quantitative performance data from various studies.

| Parameter | Matrix | Value | Reference |

| Linearity (r²) | Equine Plasma | > 0.995 | [12] |

| Horse Meat | 0.997 | [13] | |

| Limit of Quantification (LOQ) | Equine Tissues | 0.5 ng/g | [1][14][15] |

| Equine Serum | 1.0 ng/mL | [1][14][15] | |

| Horse Meat | < 5 µg/kg | [4] | |

| Accuracy (Recovery) | Horse Meat | 95.6 - 103.9% | [4] |

| Precision (%RSD) | Horse Meat (Day-to-day) | 9.8% | [4] |

Experimental Protocols

Sample Preparation: Extraction from Horse Meat

This protocol is adapted from a validated method for the determination of phenylbutazone in horse meat.[4]

Reagents and Materials:

-

Homogenized horse meat sample

-

This compound internal standard solution

-

Acetate buffer (pH 4.5)

-

β-glucuronidase

-

Acetonitrile (ACN)

-

Thermo Scientific™ HyperSep™ Silica (2 g) cartridge

-

C18 SPE cartridge

-

Mobile phase for reconstitution

Procedure:

-

Weigh 2 g of homogenized horse meat into a 15 mL centrifuge tube.

-

Add a known amount of this compound internal standard (e.g., 20 ppb).

-

Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase.

-

Vortex the sample and incubate for 1 hour at 37 °C.

-

Cool the sample and add 10 mL of ACN; shake vigorously.

-

Centrifuge the sample at 4500 rpm for 5 minutes and collect the supernatant.

-

Repeat the extraction with 5 mL of ACN, centrifuge, and combine the supernatants.

-

Pass the supernatant through a HyperSep™ Silica cartridge for defatting.

-

Blow down the extract to approximately 4 mL and apply it onto a pre-conditioned C18 SPE cartridge.

-

Elute the analyte with 4 mL of ACN and evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 500 µL of the initial mobile phase and filter through a 0.2 µm PTFE filter before LC-MS/MS analysis.[4]

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: Agilent Poroshell 2.1 µm, 2.1 × 50 mm or equivalent

-

Mobile Phase A: 5 mM Ammonium formate, pH 3.9

-

Mobile Phase B: Methanol

-

Gradient:

-

0-3 min: 10% to 50% B

-

3-10 min: 50% B

-

10-10.5 min: 50% to 90% B

-

10.5-11.5 min: 90% B

-

-

Flow Rate: 0.35 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Heated Electrospray (HESI), Negative Ion Mode

-

Spray Voltage: 2500 V

-

Vaporizer Temperature: 320 °C

-

Capillary Temperature: 310 °C

-

Scan Type: Selected Reaction Monitoring (SRM)

-

SRM Transitions:

-

Phenylbutazone: Precursor Ion -> Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

-

This compound: Precursor Ion -> Product Ion (Quantifier)

-

Note: The specific SRM transitions, collision energies, and other MS parameters should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of phenylbutazone.

Phenylbutazone Mechanism of Action

Caption: Phenylbutazone's mechanism of action via COX inhibition.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and reliable method for the quantification of phenylbutazone in various biological matrices. The detailed protocols and data presented in this application note can be adapted by researchers and analytical scientists for routine monitoring, pharmacokinetic studies, and regulatory compliance. The inherent advantages of stable isotope dilution, including compensation for matrix effects and procedural losses, ensure the highest quality data for critical applications in drug development and food safety.

References

- 1. cgfarad.ca [cgfarad.ca]

- 2. cgfarad.ca [cgfarad.ca]

- 3. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. aesan.gob.es [aesan.gob.es]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. academic.oup.com [academic.oup.com]

- 15. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Phenylbutazone in Biological Matrices using ¹³C₁₂-Phenylbutazone Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses, for its analgesic and anti-inflammatory properties. Accurate quantification of Phenylbutazone in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and regulatory compliance. The use of a stable isotope-labeled internal standard, such as ¹³C₁₂-Phenylbutazone, is the gold standard for achieving high accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols for sample preparation of various biological matrices for the quantification of Phenylbutazone using ¹³C₁₂-Phenylbutazone as an internal standard.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Phenylbutazone in biological matrices using an isotope-labeled internal standard and LC-MS/MS.

| Parameter | Matrix | Method | Value |

| Recovery | Equine Plasma | LLE | >80%[1][2] |

| Horse Meat | SPE | 95.6–103.9%[3] | |

| Limit of Detection (LOD) | Equine Plasma | LLE | 0.01 µg/mL[1][2] |

| Plasma | LC-MS/MS | 0.01 mcg/mL[4] | |

| Limit of Quantification (LOQ) | Equine Plasma | LLE | 0.05 µg/mL[1][2] |

| Plasma | LC-MS/MS | 0.01 mcg/mL[4] | |

| Horse Meat | SPE | < 5 µg/kg[3] | |

| Linearity (r²) | Equine Plasma | LLE | >0.995 (0.05–20 µg/mL)[1][2] |

| Intra-day Precision (CV%) | Equine Plasma | LLE | <15%[1][2] |

| Inter-day Precision (CV%) | Equine Plasma | LLE | <15%[1][2] |

| Intra-day Accuracy (bias%) | Equine Plasma | LLE | 80–120%[1][2] |

| Inter-day Accuracy (bias%) | Equine Plasma | LLE | 80–120%[1][2] |

Experimental Protocols

This section details three common sample preparation methods: Liquid-Liquid Extraction (LLE) for plasma/serum, Solid-Phase Extraction (SPE) for tissue, and Protein Precipitation (PPT) for plasma/serum.

Liquid-Liquid Extraction (LLE) for Plasma/Serum

This protocol is adapted from a method for equine plasma and is suitable for routine analysis.[5]

Materials:

-

Biological matrix (e.g., equine plasma)

-

¹³C₁₂-Phenylbutazone internal standard (IS) working solution

-

1 M Phosphoric acid (H₃PO₄)

-

Methyl tert-butyl ether (MTBE)

-

Reconstitution solution (e.g., 10 mM ammonium acetate/acetonitrile, 90:10, v/v)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 0.5 mL of the plasma sample into a centrifuge tube.

-

Add an appropriate volume of the ¹³C₁₂-Phenylbutazone internal standard working solution.

-

Add 75 µL of 1 M H₃PO₄ and vortex thoroughly to mix.[5] Acidification helps to protonate Phenylbutazone, making it more soluble in the organic extraction solvent.

-

Add 5 mL of MTBE, cap the tube, and mix on a rotator for 10 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[5]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.[5]

-

Reconstitute the dried extract in 1.5 mL of the reconstitution solution.[5]

-

Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Tissue (e.g., Horse Meat)

This protocol is suitable for more complex matrices like tissue and involves enzymatic hydrolysis to release protein-bound Phenylbutazone.[3]

Materials:

-

Homogenized tissue sample (e.g., horse meat)

-

¹³C₁₂-Phenylbutazone internal standard (IS) working solution

-

Acetate buffer (pH 4.5)

-

β-glucuronidase

-

Acetonitrile (ACN)

-

Silica SPE cartridge

-

C18 SPE cartridge

-

Centrifuge

-

Evaporator

Procedure:

-

Weigh 2 g of the homogenized tissue sample into a centrifuge tube.

-

Add an appropriate volume of the ¹³C₁₂-Phenylbutazone IS working solution.

-

Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase.[3]

-

Vortex and incubate for 1 hour at 37°C in a water bath to enzymatically hydrolyze conjugates.[3]

-

After cooling, add 10 mL of ACN and shake vigorously.

-

Centrifuge at 4500 rpm for 5 minutes and collect the supernatant.[3]

-

Repeat the extraction with an additional 5 mL of ACN, centrifuge, and combine the supernatants.

-

Defatting Step: Pass the combined supernatant through a silica SPE cartridge.[3]

-

Reduce the volume of the collected effluent to ~4 mL under a stream of nitrogen.

-

Clean-up Step: Apply the concentrated extract onto a conditioned C18 SPE cartridge.

-

Elute the analyte with 4 mL of ACN.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a suitable mobile phase (e.g., 500 µL) and filter before LC-MS/MS analysis.[3]

Protein Precipitation (PPT) for Plasma/Serum

This is a rapid method for high-throughput screening.

Materials:

-

Plasma or serum sample

-

¹³C₁₂-Phenylbutazone internal standard (IS) working solution

-

Ice-cold acetonitrile (ACN)

-

Vortex mixer

-

Centrifuge or 96-well filter plate

Procedure:

-

Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.

-

Add an appropriate volume of the ¹³C₁₂-Phenylbutazone IS working solution.

-

Add 300-400 µL of ice-cold ACN (a 3:1 or 4:1 ratio of ACN to sample is common).[6][7]

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis. Alternatively, a 96-well filter plate can be used for high-throughput separation of the precipitate.[6]

Experimental Workflows

References

- 1. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. rmtcnet.com [rmtcnet.com]

- 5. academic.oup.com [academic.oup.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. agilent.com [agilent.com]

Application of Phenylbutazone-¹³C₁₂ in Equine Drug Testing: A Detailed Analysis

Introduction

Phenylbutazone (PBZ) is a non-steroidal anti-inflammatory drug (NSAID) widely used in equine medicine for its analgesic and anti-inflammatory properties.[1][2] Its use in performance horses is strictly regulated to ensure fair competition and the welfare of the animal.[1] Accurate and sensitive detection methods are therefore crucial for equine drug testing. The use of stable isotope-labeled internal standards, such as Phenylbutazone-¹³C₁₂, is the gold standard for the quantitative analysis of PBZ in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This stable isotope-labeled analogue provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3][4][5]

This document provides detailed application notes and protocols for the use of Phenylbutazone-¹³C₁₂ in equine drug testing, aimed at researchers, scientists, and drug development professionals.

Phenylbutazone Metabolism in Horses

In horses, phenylbutazone is extensively metabolized in the liver.[6] The primary metabolites include oxyphenbutazone and γ-hydroxyphenylbutazone.[6] Understanding the metabolic fate of PBZ is essential for developing comprehensive analytical methods that target both the parent drug and its major metabolites.

References

- 1. rmtcnet.com [rmtcnet.com]

- 2. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]

Application Note and Protocol: Quantification of Phenylbutazone in Plasma using Phenylbutazone-¹³C₁₂ by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses, for its analgesic and anti-inflammatory properties. The monitoring of Phenylbutazone concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control in performance animals. This application note provides a detailed protocol for the sensitive and selective quantification of Phenylbutazone in plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Phenylbutazone-¹³C₁₂, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of Phenylbutazone in plasma.

Materials and Reagents

-

Phenylbutazone (analytical standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized or Milli-Q)

-

Control plasma (drug-free)

Standard Solution Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Phenylbutazone and Phenylbutazone-¹³C₁₂ in methanol to prepare individual stock solutions of 1 mg/mL.[2] Store at -20°C.

Working Standard Solutions:

-

Prepare working standard solutions of Phenylbutazone at various concentrations by serial dilution of the stock solution with methanol.

-

Prepare a working internal standard (IS) solution of Phenylbutazone-¹³C₁₂ at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solution with methanol.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Spiking: To 500 µL of plasma sample (blank, calibration standard, or unknown), add a specific volume of the Phenylbutazone-¹³C₁₂ working solution.

-

Acidification: Add 75 µL of 1 M phosphoric acid to each sample and vortex thoroughly.[4]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of a solution of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 3 mL of acetonitrile.[2]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[2]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[1]

-

Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid[1]

-

Mobile Phase B: Methanol with 5 mM ammonium formate[1]

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-4.0 min: 90% B

-

4.1-5.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.35 mL/min[1]

-

Injection Volume: 10 µL

-

Column Temperature: 35°C[1]

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Negative[4][5]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Phenylbutazone: Precursor ion (m/z) 307.2 → Product ion (m/z) 160.1 (quantifier), 232.1 (qualifier)

-

Phenylbutazone-¹³C₁₂: Precursor ion (m/z) 319.2 → Product ion (m/z) 165.1[3]

-

-

Collision Energy: Optimized for the specific instrument.

-

Ion Source Parameters: Optimized for the specific instrument (e.g., spray voltage, source temperature, gas flows).

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and assessing its linearity, accuracy, and precision.

Calibration Curve

A calibration curve is generated by plotting the peak area ratio of Phenylbutazone to Phenylbutazone-¹³C₁₂ against the nominal concentration of the calibration standards. The curve is typically fitted with a linear regression model with a weighting factor of 1/x or 1/x².

| Parameter | Value |

| Linearity Range | 0.05 - 20 µg/mL[4][5] |

| Correlation Coefficient (r²) | > 0.995[4][5] |

Method Validation Parameters

| Parameter | Acceptance Criteria |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10[5] |

| Accuracy | Within 85-115% (80-120% at LLOQ)[4][5] |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[4][5] |

| Recovery | Consistent, precise, and reproducible |

Visualizations

Experimental Workflow

References

- 1. Long-term monitoring of opioid, sedative and anti-inflammatory drugs in horse hair using a selective and sensitive LC-MS/MS procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. aesan.gob.es [aesan.gob.es]

- 4. researchgate.net [researchgate.net]

- 5. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Phenylbutazone Residues in Horse Meat using Phenylbutazone-¹³C₁₂

Introduction

Phenylbutazone (PBZ) is a non-steroidal anti-inflammatory drug (NSAID) widely used in equine medicine for the treatment of lameness and musculoskeletal disorders. However, due to its potential to cause serious adverse effects in humans, such as aplastic anemia, its use is prohibited in animals intended for human consumption.[1] Consequently, regulatory bodies have established stringent monitoring programs for PBZ residues in horse meat.[2] This application note details a robust and sensitive method for the quantitative analysis of phenylbutazone in horse meat using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Phenylbutazone-¹³C₁₂ as an internal standard for accurate quantification.

The use of a stable isotope-labeled internal standard like Phenylbutazone-¹³C₁₂ is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical results. The described method involves enzymatic hydrolysis to release protein-bound PBZ, followed by solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by LC-MS/MS.[2][3] This method is highly specific and can achieve a limit of quantification (LOQ) below the action limit of 5 µg/kg set by the European Commission.[2]

Experimental Protocols

1. Standard and Sample Preparation

1.1. Preparation of Standard Solutions

-

Stock Standard Solutions (1000 µg/mL):

-

Accurately weigh 25 mg of Phenylbutazone and dissolve it in 25 mL of methanol.

-